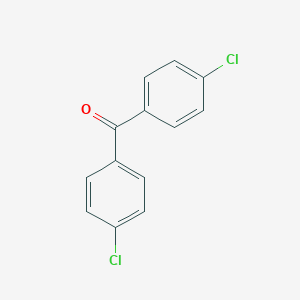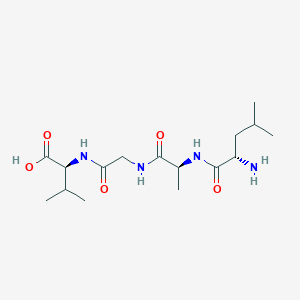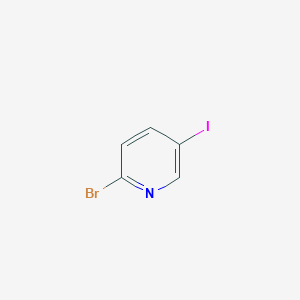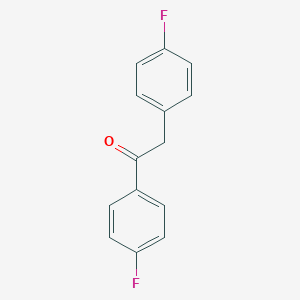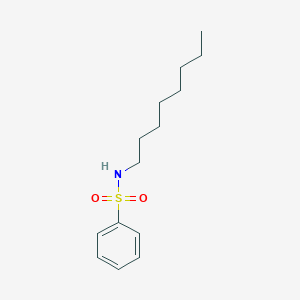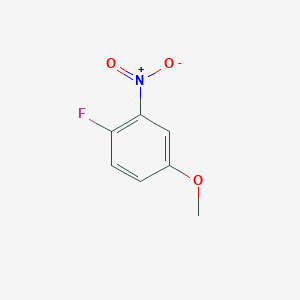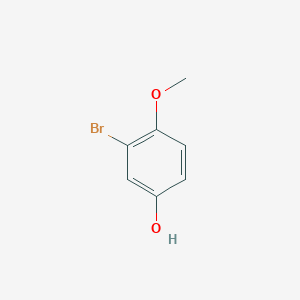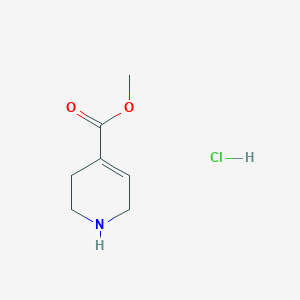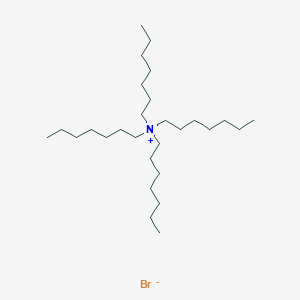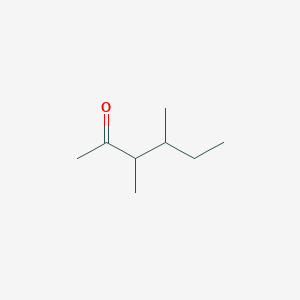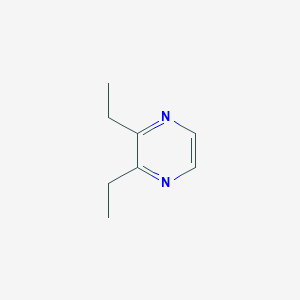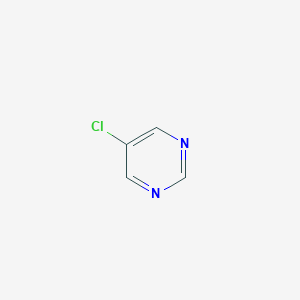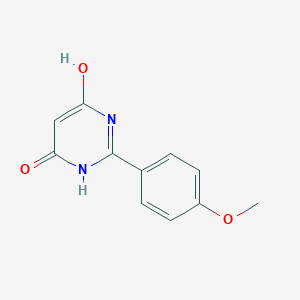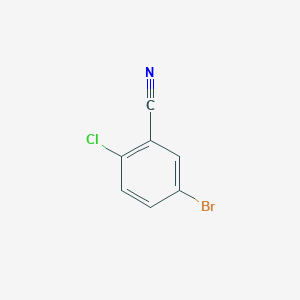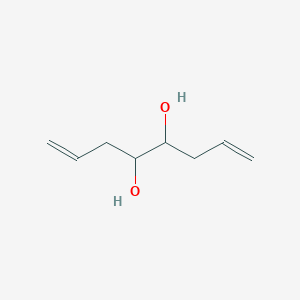
1,7-Octadiene-4,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Octadiene-4,5-diol is a chemical compound that belongs to the class of diols. It is a colorless liquid with a molecular formula of C8H14O2. The compound has been the subject of extensive research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The exact mechanism of action of 1,7-Octadiene-4,5-diol is not fully understood. However, studies have suggested that the compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1,7-Octadiene-4,5-diol can affect various biochemical and physiological processes in the body. For example, the compound has been shown to reduce the production of nitric oxide, which is involved in the inflammatory response. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,7-Octadiene-4,5-diol in lab experiments is its relatively simple synthesis method. Additionally, the compound has been shown to exhibit potent anti-inflammatory and anti-tumor properties, making it a promising candidate for further research. However, one limitation of using 1,7-Octadiene-4,5-diol in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 1,7-Octadiene-4,5-diol. One area of interest is the development of new synthetic methods for the compound, which may improve its efficiency and reduce its toxicity. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Síntesis
There are several methods for synthesizing 1,7-Octadiene-4,5-diol. One of the most common methods involves the catalytic hydrogenation of 1,7-octadiyne. This process involves the use of a palladium or platinum catalyst and hydrogen gas to reduce the triple bond in the 1,7-octadiyne molecule to a double bond, resulting in the formation of 1,7-Octadiene-4,5-diol.
Aplicaciones Científicas De Investigación
1,7-Octadiene-4,5-diol has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, the compound has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a starting material for the synthesis of various bioactive compounds.
Propiedades
Número CAS |
111512-37-9 |
|---|---|
Nombre del producto |
1,7-Octadiene-4,5-diol |
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.2 g/mol |
Nombre IUPAC |
octa-1,7-diene-4,5-diol |
InChI |
InChI=1S/C8H14O2/c1-3-5-7(9)8(10)6-4-2/h3-4,7-10H,1-2,5-6H2 |
Clave InChI |
WNGQPXSRMCTUJF-UHFFFAOYSA-N |
SMILES |
C=CCC(C(CC=C)O)O |
SMILES canónico |
C=CCC(C(CC=C)O)O |
Sinónimos |
1,7-Octadien-4,5-diol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



